N-(3-chloropropyl)-2-methylbenzamide
Description
N-(3-Chloropropyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 3-chloropropylamine moiety. For example, describes the synthesis of N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide via coupling 2-methylbenzoyl chloride with an amine under nitrogen atmosphere . Similarly, this compound can be synthesized by reacting 2-methylbenzoyl chloride with 3-chloropropylamine, followed by purification via column chromatography or recrystallization.
Its chlorine substituent may enhance electrophilicity, enabling participation in nucleophilic substitution reactions, while the benzamide group provides stability and hydrogen-bonding capacity .
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69g/mol |
IUPAC Name |
N-(3-chloropropyl)-2-methylbenzamide |
InChI |
InChI=1S/C11H14ClNO/c1-9-5-2-3-6-10(9)11(14)13-8-4-7-12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14) |
InChI Key |
NKQRWGZEJITGBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NCCCCl |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences : Replaces the chloropropyl group with a hydroxyl-containing tertiary alcohol chain.
- Properties and Applications: The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, making it suitable for coordination chemistry (e.g., as an N,O-bidentate ligand in metal-catalyzed C–H functionalization) .
- Synthesis : Both compounds are synthesized via benzoyl chloride-amine coupling, but the hydroxylated analog requires post-reduction or protection/deprotection steps .
N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide
- Structural Differences: Features an anthraquinone backbone instead of a chloropropyl chain.
- Properties and Applications: The anthraquinone moiety enables π-π stacking and redox activity, useful in organic electronics or dye synthesis. The chloropropyl chain in N-(3-chloropropyl)-2-methylbenzamide lacks such aromaticity but provides a reactive site for further functionalization (e.g., alkylation or cross-coupling) .
Flutolanil (N-(3-Isopropoxyphenyl)-2-trifluoromethylbenzamide)
- Structural Differences : Contains a trifluoromethyl group and isopropyloxy substituent instead of chloropropyl and methyl groups.
- Properties and Applications :
- Flutolanil is a commercial fungicide; its trifluoromethyl group enhances metabolic stability and bioactivity .
- The chloropropyl group in this compound may confer different bioactivity due to altered lipophilicity and electrophilicity. Chlorine’s higher electronegativity could increase interaction with biological targets compared to fluorine .
N-(3-Chloropropyl)-2-phenylethylamine
- Structural Differences : An amine derivative rather than a benzamide.
- Properties and Applications: Acts as a prodrug, releasing 2-phenylethylamine (PEA) in the brain via enzymatic dealkylation. The benzamide analog, however, would exhibit greater metabolic stability due to the amide bond’s resistance to hydrolysis .
Key Comparative Data Table
| Compound | Key Substituents | Molecular Weight (g/mol) | Applications | Reactivity Highlights |
|---|---|---|---|---|
| This compound | 3-Chloropropyl, 2-methylbenzamide | ~227.7 (estimated) | Prodrugs, directing groups | Electrophilic Cl, stable amide |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Hydroxy-tertiary alcohol | ~237.3 | Metal catalysis, ligands | Hydrogen-bond donor |
| Flutolanil | Trifluoromethyl, isopropoxy | 323.3 | Fungicide | Metabolic stability, lipophilicity |
| N-(3-Chloropropyl)-2-phenylethylamine | Chloropropyl, phenylethylamine | 197.7 | CNS prodrug | Enzymatic dealkylation |
Research Findings and Implications
- Synthetic Flexibility : The chloropropyl chain in this compound allows modular synthesis, similar to ’s use of 3-chloropyrazine derivatives in coupling reactions .
- Directing Group Utility : Unlike hydroxylated analogs (), the chlorine substituent may facilitate C–H activation in catalysis by serving as a transient directing group or leaving group .
- Toxicity Considerations: Chlorinated alkyl chains, as noted in , may pose environmental hazards (UN3077 classification), necessitating stringent handling protocols .
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